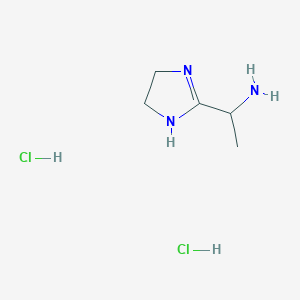

1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride

Description

Properties

IUPAC Name |

1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3.2ClH/c1-4(6)5-7-2-3-8-5;;/h4H,2-3,6H2,1H3,(H,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHYVGCDUFSGRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NCCN1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring is constructed through a cyclization reaction involving a diamine and a dicarboxylic acid or their derivatives.

Introduction of the Ethylamine Group: The ethylamine group is introduced through a nucleophilic substitution reaction.

Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

Reduction: Reduction reactions can be performed to reduce the imidazole ring or the ethylamine group.

Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Imidazolone derivatives.

Reduction: Reduced imidazole derivatives and ethylamine derivatives.

Substitution: Substituted imidazole derivatives.

Scientific Research Applications

1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride has various applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe to study biological systems and interactions.

Medicine: It has potential therapeutic applications, including as an antimicrobial agent or in the development of new drugs.

Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can bind to enzymes or receptors, modulating their activity. The specific molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride with structurally or functionally related compounds:

Structural and Functional Analysis

Core Heterocycle :

- The dihydroimidazole ring in the target compound confers partial saturation, enhancing stability compared to histamine’s unsaturated imidazole ring. This may reduce metabolic degradation .

- In contrast, the triazole-containing Compound 4 () shows enhanced DNA-binding capacity due to extended conjugation, leading to antiproliferative effects .

Substituent Effects :

- The ethylamine chain in the target compound improves water solubility, making it suitable for aqueous-phase reactions or receptor studies.

- The cyclohexane derivative () exhibits higher lipophilicity, favoring membrane permeability but reducing solubility .

- The aniline group in 4-(4,5-dihydro-1H-imidazol-2-yl)aniline Hydrochloride enables electrophilic substitution reactions, useful in synthesizing aromatic intermediates .

Biological Activity :

- Histamine derivatives (e.g., ) primarily target H₁/H₂ receptors, whereas the dihydroimidazole analogs may interact with adrenergic or serotonin receptors due to structural mimicry of ethylamine-containing neurotransmitters .

- Compound 4 () demonstrates cytotoxicity via DNA intercalation, a mechanism less likely in the target compound due to the absence of planar aromatic systems .

Synthetic Methods :

- The target compound and its analogs (e.g., ) are synthesized via nucleophilic substitution or TDAE-mediated reactions, with yields varying significantly (22–47%) depending on substituents .

Biological Activity

1-(4,5-dihydro-1H-imidazol-2-yl)ethan-1-amine dihydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and cytotoxic activities, as well as its mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : CHN·2HCl

- SMILES : CC(C1=NCCN1)N

- InChI : InChI=1S/C5H11N3/c1-4(6)5-7-2-3-8-5/h4H,2-3,6H2,1H3,(H,7,8)

Antibacterial Activity

Research indicates that imidazole derivatives exhibit promising antibacterial properties. The compound's structural similarity to known antibacterial agents suggests it may also possess similar activities:

- Mechanism of Action : Imidazole derivatives can inhibit DNA synthesis in bacteria by generating toxic radical species that lead to strand breaks .

- Case Studies :

| Compound | Bacteria Tested | IC (nM) |

|---|---|---|

| 1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine | E. coli | 360 |

| 1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine | P. aeruginosa | 710 |

Antifungal Activity

While specific data on the antifungal activity of this compound is limited, imidazole compounds are generally recognized for their antifungal properties:

- Mechanism : Similar compounds disrupt fungal cell membranes or inhibit ergosterol synthesis, leading to cell death.

Cytotoxic Activity

The cytotoxic effects of imidazole derivatives have been explored in various cancer cell lines:

- Research Findings : Certain imidazole compounds have shown cytotoxic effects with IC values indicating significant activity against human tumor cell lines .

| Cell Line | Compound Tested | IC (µM) |

|---|---|---|

| LCLC-103H | Imidazole Derivative A | 15 |

| A-427 | Imidazole Derivative B | 20 |

The biological activity of 1-(4,5-dihydro-1H-imidazol-2-yl)ethanamine dihydrochloride can be attributed to several mechanisms:

- Radical Formation : Upon reduction in anaerobic conditions, nitro groups convert to reactive radicals that damage DNA.

- Membrane Disruption : Interaction with cellular membranes can lead to increased permeability and cell lysis.

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.